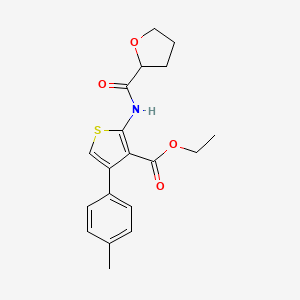

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate

Beschreibung

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-methylphenyl substituent at the 4-position of the thiophene ring and an oxolane-2-carbonylamino group at the 2-position. The oxolane (tetrahydrofuran) moiety introduces stereoelectronic effects, while the 4-methylphenyl group enhances lipophilicity.

Eigenschaften

Molekularformel |

C19H21NO4S |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

ethyl 4-(4-methylphenyl)-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C19H21NO4S/c1-3-23-19(22)16-14(13-8-6-12(2)7-9-13)11-25-18(16)20-17(21)15-5-4-10-24-15/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

SLYNZJVHBWCBMA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CCCO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Ethyl-4-(4-Methylphenyl)-2-(Oxolan-2-ylcarbonylamino)thiophen-3-carboxylat kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Alkohole oder Amine umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine, Alkohole oder Thiole werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole und Amine.

Substitution: Verschiedene substituierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Ethyl-4-(4-Methylphenyl)-2-(Oxolan-2-ylcarbonylamino)thiophen-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Die Forschung befasst sich mit dem Potenzial als pharmazeutischer Zwischenstoff.

Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern und Photovoltaikzellen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-(4-Methylphenyl)-2-(Oxolan-2-ylcarbonylamino)thiophen-3-carboxylat hängt von seiner spezifischen Anwendung ab:

Biologische Aktivität: Die Verbindung kann mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Signalwege führt.

Materialwissenschaft: In organischen Halbleitern trägt es zu Ladungstransport- und Lichtabsorptionseigenschaften bei.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Material Science: In organic semiconductors, it contributes to charge transport and light absorption properties.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the Thiophene 4-Position

The 4-position substituent significantly influences physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity for nucleophilic substitutions (e.g., ) .

- Bulky Groups (e.g., cyclohexylphenyl) : Reduce solubility but improve metabolic stability .

- Aromatic vs. Aliphatic Substituents : 4-Methylphenyl (target) balances lipophilicity and planar geometry, favoring membrane permeability.

Variations in the 2-Position Amino Substituents

The 2-position’s acylated amino group modulates hydrogen bonding and bioactivity:

Biologische Aktivität

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₁₉N₃O₃S

- Molecular Weight : 357.43 g/mol

Antimicrobial Properties

Research indicates that thiophene derivatives can possess significant antimicrobial activity. For example, a study showed that related compounds demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit similar properties.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary data suggests that some thiophene derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 25 | >5 |

| MCF7 (breast cancer) | 30 | >4 |

| Normal Fibroblasts | >100 | - |

Case Studies

- Study on Anticancer Activity : A recent study explored the anticancer potential of thiophene derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy Assessment : In a comparative study, various thiophene derivatives were tested against drug-resistant strains of bacteria. The findings suggested that modifications to the thiophene ring could enhance antimicrobial activity, highlighting the potential for this compound to be developed as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.